molecular formula C19H19FN4O2S B1261544 N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine

N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine

Cat. No.: B1261544
M. Wt: 386.4 g/mol
InChI Key: OCKRSMQHUABNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,6-Dimethoxyphenyl)methyl]-N’'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine: is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a fluorophenyl group, and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,6-Dimethoxyphenyl)methyl]-N’'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Guanidine Moiety: The guanidine group can be introduced through the reaction of an amine with a cyanamide derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the fluorophenyl group, potentially leading to the formation of dihydrothiazole or hydrofluorophenyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole or hydrofluorophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its ability to coordinate with metal centers.

    Material Science: It can be incorporated into polymers to impart specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used in the design of fluorescent probes for imaging applications due to the presence of the fluorophenyl group.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Electronics: Incorporation into organic electronic devices for improved performance.

Mechanism of Action

The mechanism by which N-[(2,6-Dimethoxyphenyl)methyl]-N’'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine exerts its effects is largely dependent on its interaction with specific molecular targets. The guanidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring and fluorophenyl group can enhance binding affinity and specificity through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

  • N-[(2,6-Dimethoxyphenyl)methyl]-N’'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]guanidine
  • N-[(2,6-Dimethoxyphenyl)methyl]-N’'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]guanidine

Uniqueness: The presence of the fluorophenyl group in N-[(2,6-Dimethoxyphenyl)methyl]-N’'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine imparts unique electronic properties that can influence its reactivity and binding interactions. This makes it distinct from its chloro- and bromo- analogs, which may have different steric and electronic effects.

Biological Activity

N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including a thiazole ring, a fluorophenyl group, and a guanidine moiety, this compound exhibits promising biological activities that warrant detailed exploration.

  • Molecular Formula : C19H19FN4O2S
  • Molecular Weight : 386.44 g/mol
  • IUPAC Name : 2-[(2,6-dimethoxyphenyl)methyl]-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine

The biological activity of this compound primarily involves interactions with specific enzymes or receptors. The guanidine moiety is believed to inhibit the activity of various enzymes, while the thiazole ring and fluorophenyl group enhance binding affinity through π-π interactions and hydrogen bonding .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antitumor Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is critical for enhancing cytotoxicity . For instance, compounds with structural similarities have demonstrated IC50 values in the low micromolar range against cancer cells .
  • Anticonvulsant Activity : Some thiazole derivatives have been reported to exhibit anticonvulsant properties. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance these effects .
  • Neuroprotective Effects : Compounds containing guanidine moieties have been studied for their potential to inhibit β-amyloid peptide production, suggesting applications in treating Alzheimer's disease and related neurodegenerative conditions .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesUnique Properties
N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]guanidineSimilar thiazole and guanidine moietiesChlorine affects electronic properties
N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-bromophenyl)-1,3-thiazol-2-yl]guanidineSimilar structure with bromine substitutionBromine alters steric effects compared to fluorine

The fluorophenyl group in the compound under study imparts unique electronic properties that influence its reactivity and binding interactions compared to its chloro and bromo analogs .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Antitumor Efficacy : A study evaluated a series of thiazole derivatives for their cytotoxicity against human cancer cell lines. Results indicated that modifications in the phenolic substituents significantly affected their potency .
  • Neuroprotective Mechanisms : Research focusing on guanidine derivatives has demonstrated their potential in preventing neurodegeneration by inhibiting β-amyloid production. This suggests that this compound could be further investigated for similar effects .

Properties

Molecular Formula

C19H19FN4O2S

Molecular Weight

386.4 g/mol

IUPAC Name

2-[(2,6-dimethoxyphenyl)methyl]-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C19H19FN4O2S/c1-25-16-4-3-5-17(26-2)14(16)10-22-18(21)24-19-23-15(11-27-19)12-6-8-13(20)9-7-12/h3-9,11H,10H2,1-2H3,(H3,21,22,23,24)

InChI Key

OCKRSMQHUABNKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)CN=C(N)NC2=NC(=CS2)C3=CC=C(C=C3)F

Synonyms

A-843277
N-(2,6-dimethoxybenzyl)-N'-(4-(4-fluorophenyl)thiazol-2-yl)guanidine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.